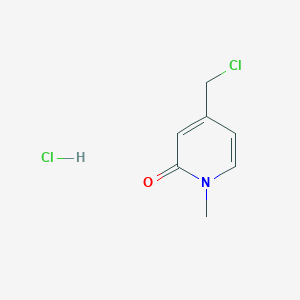
4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride
Descripción general
Descripción
4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2NO and its molecular weight is 194.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride, commonly referred to as CMMDH, is a compound of interest in biochemical and pharmacological research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse sources.
- Molecular Formula : C₇H₈ClNO
- Molecular Weight : Approximately 157.6 g/mol
- IUPAC Name : 4-(chloromethyl)-1-methylpyridin-2-one; hydrochloride
- CAS Number : 2097936-40-6
Synthesis Methods
Several methods have been developed for synthesizing CMMDH, often involving the introduction of the chloromethyl group in the presence of bases such as tetramethylguanidine. The synthesis pathways are crucial for ensuring the purity and yield of the compound, which is typically around 95% .
Interaction with Cellular Systems
CMMDH has shown promising biological activity in various studies:
- Buffering Agent : Its non-ionic nature allows it to function effectively as an organic buffering agent, maintaining pH levels between 6 and 8.5, which is vital for cellular processes .
- Peptide Synthesis : The compound is utilized as a reagent for protecting carboxyl termini of peptides as 4-picolyl esters, facilitating easier separation and purification during peptide synthesis .
Potential Applications
Research indicates that CMMDH may have applications in proteomics and cell culture systems. Interaction studies have focused on its influence on cellular metabolism and various biological pathways. However, specific mechanisms of action remain to be fully elucidated .
Comparative Analysis with Similar Compounds
The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methyl-1,2-dihydropyridin-2-one | Methyl group at position 4 | Lacks chlorine; primarily used in medicinal chemistry |
| 3-Chloro-1-methyl-1,2-dihydropyridin-2-one | Chlorine at position 3 | Different reactivity profile due to chlorine position |
| 4-(Bromomethyl)-1-methyl-1,2-dihydropyridin-2-one | Bromine instead of chlorine | Greater reactivity due to bromine; used in similar applications |
This comparison highlights the unique combination of a chloromethyl group and dihydropyridine structure in CMMDH, distinguishing it from its analogs and underscoring its potential utility in specific biochemical contexts .
Propiedades
IUPAC Name |
4-(chloromethyl)-1-methylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-9-3-2-6(5-8)4-7(9)10;/h2-4H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEULLCNYGDJANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















